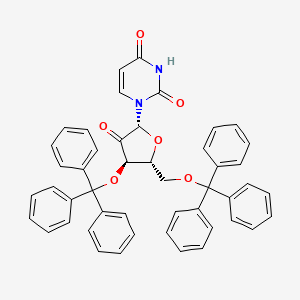
2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine is a synthetic nucleoside analog It is characterized by the presence of triphenylmethyl groups at the 3’ and 5’ positions and a deoxy-oxo modification at the 2’ position of the uridine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions with triphenylmethyl (trityl) groups. This is followed by the oxidation of the 2’ hydroxyl group to form the 2’-oxo derivative. The reaction conditions often include the use of reagents such as trityl chloride for the protection steps and oxidizing agents like Dess-Martin periodinane for the oxidation step .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized at different positions, depending on the reagents and conditions used.
Reduction: Reduction reactions can target the oxo group at the 2’ position, converting it back to a hydroxyl group.
Substitution: The trityl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Acidic conditions (e.g., using trifluoroacetic acid) can be used to remove trityl groups, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction would produce the corresponding alcohol.
Scientific Research Applications
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used in studies involving nucleic acid interactions and modifications.
Industry: It may be used in the production of nucleoside-based pharmaceuticals or as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The presence of the oxo group at the 2’ position and the bulky trityl groups can affect the compound’s binding affinity and specificity, potentially inhibiting the activity of enzymes like polymerases or reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: Lacks the oxo group and trityl protections, making it less bulky and more similar to natural nucleosides.
3’,5’-Di-O-trityl-2’-deoxyuridine: Similar in structure but without the oxo group at the 2’ position.
2’-Oxo-3’,5’-bis-O-(triphenylmethyl)uridine: Similar but with an oxo group at the 2’ position instead of a deoxy modification.
Uniqueness
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine is unique due to the combination of the deoxy-oxo modification and the trityl protections. This unique structure can confer specific properties, such as increased stability and altered reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C47H38N2O6 |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3-oxo-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H38N2O6/c50-41-31-32-49(45(52)48-41)44-42(51)43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,43-44H,33H2,(H,48,50,52)/t40-,43-,44-/m1/s1 |
InChI Key |
ICMILTHGWVYTDF-QSBCFWLISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C(=O)[C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(=O)C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















